

Application Notes and Protocols for Cadherin Antibodies in Western Blotting and Immunohistochemistry

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Compound of Interest

Compound Name: Cadein1

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Introduction

Cadherins are a class of transmembrane proteins that play a crucial role in cell-cell adhesion, ensuring the structural integrity of tissues.[1][2] The proper functioning of these proteins is vital for normal tissue development and homeostasis.[1][3] Dysregulation of cadherin expression or function has been implicated in various diseases, including cancer, where it can lead to increased cell motility and invasion.[3] This document provides detailed application notes and protocols for the use of Cadherin antibodies in Western Blotting (WB) and Immunohistochemistry (IHC), two key techniques for studying protein expression and localization.

Data Presentation

Antibody Specifications and Working Dilutions

Application	Antibody Type	Recommended Dilution	Observed Molecular Weight (kDa)	Positive Control Tissues/Cells
Western Blotting (WB)	E-Cadherin	1:1000	120-135	293, NCI-H292, A172, MCF7 cells
N-Cadherin	1:1000	~130	A172 cells	
Immunohistochemistry (IHC)	E-Cadherin	1:50 - 1:500	N/A	Epithelial tissues (e.g., skin, colon, breast)
N-Cadherin	Varies by antibody	N/A	Neuronal tissue, some cancer tissues	

Summary of E-Cadherin Expression in Human Tissues (IHC)

Tissue	Expression Level	Localization
Skin	Strong	Membranous in epithelial cells
Colon/Rectum	Strong	Membranous in glandular cells
Breast	Strong	Membranous in ductal and lobular cells
Liver	Moderate	Membranous in hepatocytes
Pancreas	Strong	Membranous in ductal and acinar cells
Kidney	Moderate to Strong	Membranous in renal tubules
Lung	Moderate	Membranous in respiratory epithelium

Data synthesized from The Human Protein Atlas and other sources.

Experimental Protocols

Western Blotting (WB) Protocol for Cadherins

This protocol outlines the key steps for detecting Cadherin proteins in cell lysates.

1. Sample Preparation:

- Collect cells and centrifuge at 3000 rpm for 5 minutes.
- Wash the cell pellet once with ice-cold 1X PBS.
- Lyse the cells with an appropriate ice-cold lysis buffer containing protease inhibitors.
- Sonicate the lysate briefly on ice to shear DNA and reduce viscosity.
- Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- Add 4X SDS sample buffer to the lysate, boil for 5 minutes, and then cool on ice.

2. SDS-PAGE:

- Load 20-30 µg of total protein per lane onto a 4-12% MOPS or Tris-Glycine SDS-PAGE gel.
- Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

4. Blocking:

- Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation:

- Dilute the primary Cadherin antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Washing:

- Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

7. Secondary Antibody Incubation:

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

8. Final Washes:

- Wash the membrane three times for 10 minutes each with TBST.

9. Detection:

- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Immunohistochemistry (IHC) Protocol for Cadherins (Paraffin-Embedded Tissues)

This protocol provides a detailed procedure for staining Cadherins in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

- Heat slides in an oven at 60-65°C for 1 hour.
- Immerse slides in two changes of xylene for 5-10 minutes each.
- Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 5 minutes each.
- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a staining dish containing 10 mM sodium citrate buffer (pH 6.0).
- Heat the buffer to a sub-boiling temperature (95-100°C) for 10-20 minutes using a microwave, pressure cooker, or water bath.
- Allow the slides to cool to room temperature in the buffer for at least 20-30 minutes.

3. Peroxidase Blocking:

- To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide for 10-15 minutes.
- Wash the slides three times with wash buffer (e.g., TBST).

4. Blocking:

- Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., PBS with 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

- Dilute the primary Cadherin antibody to the optimal concentration in the blocking buffer.
- Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

6. Washing:

- Wash the slides three times for 5 minutes each with wash buffer.

7. Secondary Antibody Incubation:

- Apply a biotinylated or HRP-conjugated secondary antibody diluted according to the manufacturer's instructions.
- Incubate for 1 hour at room temperature.

8. Detection:

- If using a biotinylated secondary antibody, incubate with an avidin-biotin-HRP complex (ABC reagent).
- Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
- Monitor the reaction under a microscope to avoid overstaining.

9. Counterstaining:

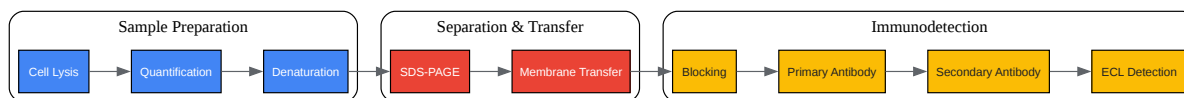
- Counterstain the sections with hematoxylin to visualize cell nuclei.
- Differentiate in acid alcohol and "blue" in running tap water or a bluing reagent.

10. Dehydration and Mounting:

- Dehydrate the sections through graded ethanols and clear in xylene.
- Mount the coverslip using a permanent mounting medium.

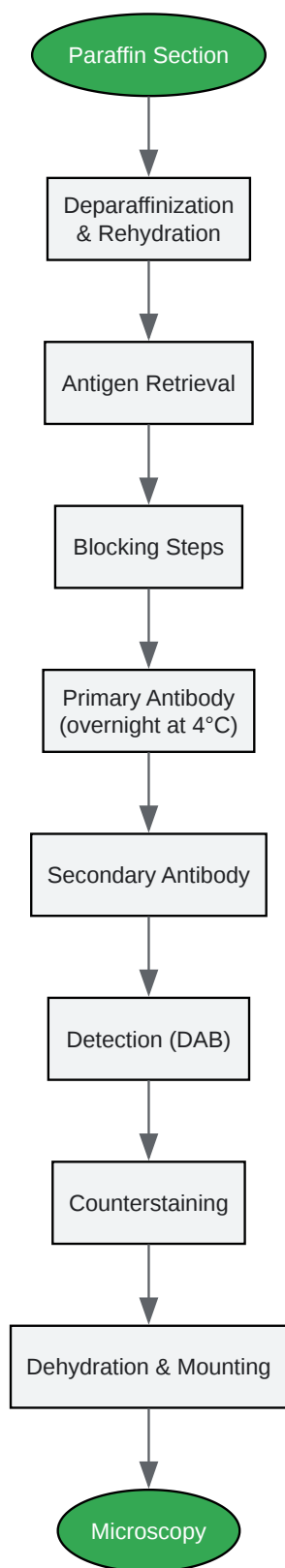
Visualizations

Experimental Workflows



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Caption: Western Blotting Experimental Workflow.

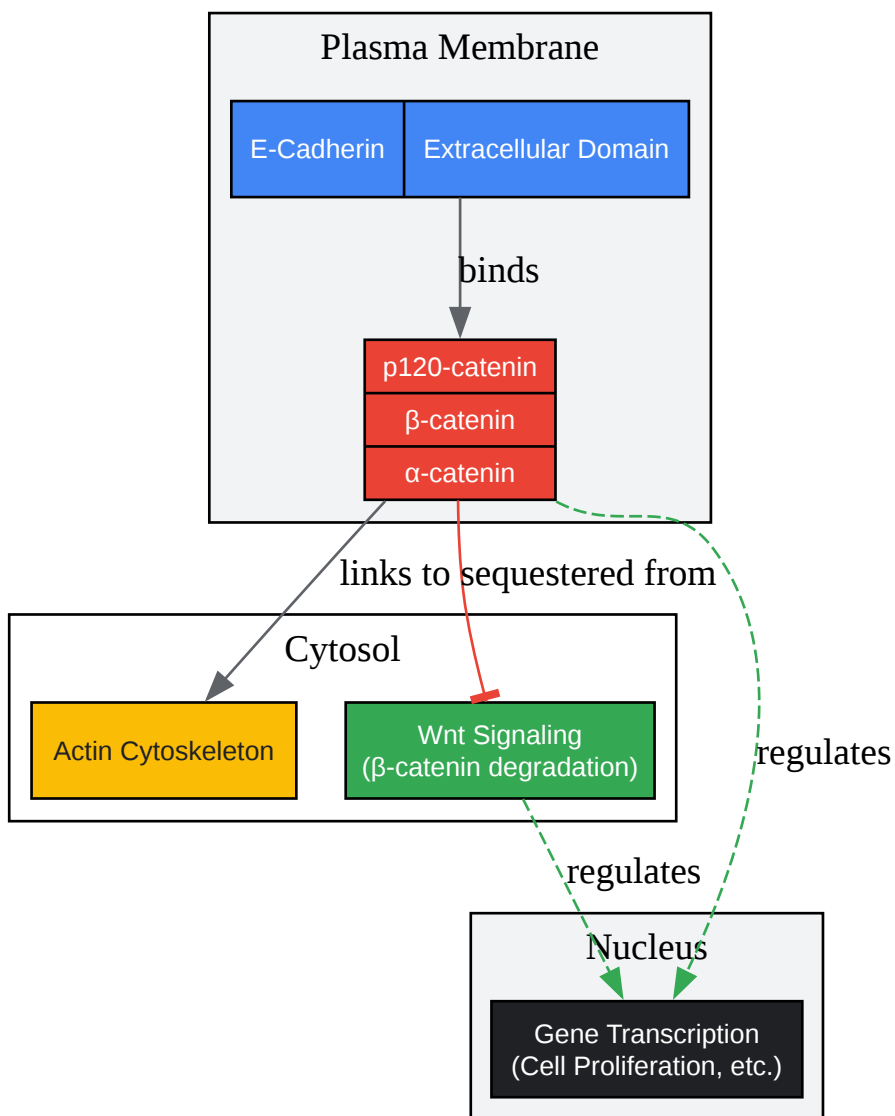


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Caption: Immunohistochemistry (IHC-P) Workflow.

Cadherin Signaling Pathway

Cadherins are integral to cell-cell adhesion and also participate in intracellular signaling, primarily through their cytoplasmic interactions with catenins.



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Caption: Simplified Cadherin Signaling Pathway.

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